molecular formula C17H19ClN2O B10788876 1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea

1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea

Cat. No.: B10788876
M. Wt: 302.8 g/mol
InChI Key: FKBYZUDELOWDJW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea is an organic compound known for its unique chemical structure and properties This compound features a urea functional group, which is bonded to a 4-chlorophenyl group and a 1-(4-methylphenyl)propyl group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea typically involves the reaction of 4-chloroaniline with 1-(4-methylphenyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The general synthetic route can be summarized as follows:

    Reaction of 4-chloroaniline with 1-(4-methylphenyl)propyl isocyanate: This step involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophilic reagents like bromine (Br2) or nitric acid (HNO3). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)ethyl]urea: This compound has a similar structure but with an ethyl group instead of a propyl group.

    1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)butyl]urea: This compound features a butyl group, providing different chemical and physical properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, which may offer distinct advantages in certain applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-3-16(13-6-4-12(2)5-7-13)20-17(21)19-15-10-8-14(18)9-11-15/h4-11,16H,3H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBYZUDELOWDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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